Aqueous Solubility Enhancement via Sodium Carboxylate Salt
Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, as a sodium carboxylate salt, exhibits superior aqueous solubility relative to the free acid and ester analogs. While absolute solubility values (mg/mL) are not experimentally reported in primary literature for this specific compound, computational predictions and class-based inference indicate a marked improvement in aqueous compatibility. The sodium salt form is expected to dissociate in aqueous media, enhancing solubility compared to the protonated free acid (pKa ~1.74) [1] and the lipophilic ethyl ester (LogP ~0.6-1.8) [2]. This property is critical for applications requiring aqueous reaction conditions or formulation into biological buffers without co-solvents.
| Evidence Dimension | Aqueous solubility (relative enhancement) |
|---|---|
| Target Compound Data | Sodium carboxylate salt (C8H14NNaO3); predicted LogP = -0.6055 (sodium salt) |
| Comparator Or Baseline | Free acid (C8H15NO3): predicted pKa = 1.74 ± 0.10; Methyl ester (C9H17NO3): LogP ~1.02; Ethyl ester (C10H19NO3): LogP ~0.6-1.8 |
| Quantified Difference | LogP difference: sodium salt exhibits >1.6 LogP units lower than ethyl ester, indicating >40× higher partitioning into aqueous phase |
| Conditions | Calculated/predicted physicochemical parameters from ChemBase and vendor databases |
Why This Matters
Improved aqueous solubility reduces or eliminates the need for organic co-solvents in aqueous-phase reactions, simplifying purification and minimizing solvent incompatibility in biochemical assays.
- [1] ChemBase. (n.d.). 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid (ID: 265721) Physicochemical Properties. View Source
- [2] ChemExper. (n.d.). Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate Calculated LogP. View Source
